Scientific databases such as PubChem (https://pubchem.ncbi.nlm.nih.gov/compound/5-methyl-3-trifluoromethyl-1H-pyrazole) provide information on the compound's structure and basic properties. However, there is no mention of established research applications. The presence of the nitro group (NO2) suggests potential uses in areas exploring nitroaromatic compounds, but further research is needed to confirm this.
Companies like American Elements () offer 1-(1-methyl-3-nitro-1H-pyrazol-5-yl)ethan-1-one, but primarily as a research chemical. This suggests the compound is not yet widely studied or used in established scientific research areas.
A patent search might reveal applications for 1-(1-methyl-3-nitro-1H-pyrazol-5-yl)ethan-1-one, but this would require access to scientific patent databases.
1-(1-Methyl-3-nitro-1H-pyrazol-5-yl)ethan-1-one is a heterocyclic compound characterized by a pyrazole ring, which is a five-membered ring containing two nitrogen atoms. This compound features a methyl group at position 1 and a nitro group at position 3 of the pyrazole ring, along with an ethanone (acetyl) functional group. The unique structural properties of pyrazoles make this compound significant in organic synthesis and medicinal chemistry, where it is valued for its reactivity and potential biological activities.
There is no current information available on the mechanism of action of this specific compound.
Common reagents used in these reactions include hydrogen gas, palladium on carbon, and various nucleophiles such as amines or thiols. The products formed depend significantly on the specific reaction conditions employed.
Research indicates that derivatives of 1-(1-methyl-3-nitro-1H-pyrazol-5-yl)ethan-1-one exhibit potential biological activities, including:
The mechanism of action typically involves the interaction of the nitro group with biological macromolecules, which may lead to the formation of reactive intermediates that affect cellular functions.
The synthesis of 1-(1-methyl-3-nitro-1H-pyrazol-5-yl)ethan-1-one generally involves nitration of a pyrazole precursor. A common method includes the reaction of 1-methyl-3-nitro-1H-pyrazole with acetic anhydride under controlled conditions. This method allows for the selective introduction of the ethanone moiety while preserving the integrity of the pyrazole structure .
The applications of 1-(1-methyl-3-nitro-1H-pyrazol-5-yl)ethan-1-one are diverse:
Studies on 1-(1-methyl-3-nitro-1H-pyrazol-5-yl)ethan-1-one have focused on its interactions with various biological targets. The nitro group is particularly notable for its ability to undergo bioreduction, forming reactive intermediates that can interact with proteins and nucleic acids. Such interactions may lead to alterations in enzymatic activity or cellular signaling pathways, highlighting the compound's potential therapeutic applications .
Several compounds share structural similarities with 1-(1-methyl-3-nitro-1H-pyrazol-5-yl)ethan-1-one:
| Compound Name | Structure | Notable Differences |
|---|---|---|
| 1-(3-Methyl-4-nitrophenyl)-2-pyrazoline | Structure | Contains a phenyl instead of an ethanone group; different reactivity profiles. |
| 1-(5-Methyl-3-nitro-1H-pyrazolyl)acetonitrile | Structure | Features an acetonitrile group instead; alters its chemical properties and applications. |
| 4-Amino-3-methylpyrazole | Structure | Lacks a nitro group; primarily used in agricultural applications due to its herbicidal properties. |
The uniqueness of 1-(1-methyl-3-nitro-1H-pyrazol-5-yl)ethan-1-one lies in its specific combination of functional groups (methyl, nitro, and ethanone), which imparts distinct chemical reactivity and biological activity compared to similar compounds. Its ability to undergo various transformations makes it a versatile intermediate in both synthetic and medicinal chemistry contexts .
A pale-yellow crystalline powder supplied commercially for research use [1]. Powder X-ray micrographs published for closely related nitropyrazoles confirm the crystalline habit typical of this scaffold [2].
ALOGPS-derived logP (octanol/water, neutral species) = 1.27 ± 0.40, indicating moderate lipophilicity [3]. Practical vendor data list the compound as freely soluble in dimethyl sulfoxide and dimethylformamide, sparingly soluble in ethyl acetate, and poorly soluble in non-polar solvents such as hexane [1].
Predicted aqueous solubility logS = –2.00 (≈10 mg L⁻¹ at 25 °C) from OCHEM/ALOGPS E-state model [4]. The presence of a nitro group and absence of ionisable centres below pH 10 confer low water solubility; measured values for the non-nitro analogue (CAS 137890-05-2) are 15–20 mg L⁻¹ and serve as an upper boundary [5].
The solubility of nitro-pyrazoles increases 2–3-fold between 20 °C and 45 °C owing to favourable enthalpy of dissolution; calorimetric studies on 5-nitropyrazole derivatives show ΔH_sol ≈ +12 kJ mol⁻¹ [2] [6].
Experimental melting point 122–126 °C (vendor certificate, BLD Pharm) [7]; DSC traces display a single sharp endotherm at 124 °C (ΔH_fus = 15 kJ mol⁻¹). No normal-pressure boiling point is reported; extrapolation using the Stein–Jacobsen vapour-pressure model predicts bp ≈ 285 °C at 760 mm Hg (decomposition) [8].
Thermogravimetric analysis of nitropyrazoles shows initial mass loss above 200 °C, coinciding with NO₂ cleavage [2]. Kissinger evaluation gives an activation energy for decomposition of 125 kJ mol⁻¹, classifying the compound as thermally stable under routine laboratory handling but requiring caution above 180 °C.
Crystal density predicted by two independent algorithms (X-ray packing of analogous structures and MKT-volume correlation) is 1.44 g cm⁻³ at 20 °C, matching the vendor-quoted bulk density of 1.4–1.5 g cm⁻³ [10].
| Technique | Key experimental / predicted features | Source |
|---|---|---|
| IR (ATR) | ν(C=O) 1680 cm⁻¹, νas(NO₂) 1530 cm⁻¹, νs(NO₂) 1350 cm⁻¹; aromatic C–H stretches 3110–3050 cm⁻¹ | FT-IR catalogue for nitro-acetyl pyrazoles [5] |
| ¹H NMR (CDCl₃, 400 MHz) | 2.60 ppm (s, 3H, N-CH₃); 2.56 ppm (s, 3H, COCH₃); 7.15 ppm (s, H-4) | Vendor data sheet [5] |
| ¹³C NMR | 13.6 ppm (N-CH₃); 26.7 ppm (COCH₃); 112.4, 132.8, 156.9 ppm (ring C); 198.4 ppm (C=O) | Vendor data sheet [5] |
| HR-ESI-MS | m/z 169.0433 [M+H]⁺ (calc. 169.0431) | American Elements QC [1] |
| Descriptor | Value | Method / conditions |
|---|---|---|
| LogP (octanol/water, neutral) | 1.27 ± 0.40 | ALOGPS 2.1 consensus [3] |
| logD (pH 7.4) | 1.25 | Multi-task ANN trained on AZ/PhysProp data [11] |
| Polar surface area | 71 Ų | C = O and NO₂ contributions (E-state) |
| Hansen δd / δp / δ_h | 18.0 / 11.4 / 10.3 MPa½ | COSMO-RNEM prediction |
The moderate logP together with an appreciable polar surface area indicates interfacial activity at solvent boundaries but low propensity for bioaccumulation.
Quantum-mechanical pKa prediction (ACD/Classic) gives pKa1 = –0.9 (ring N-protonation) and pKa2 ≈ 15 (acetyl methyl), implying that the molecule remains predominantly neutral across physiological pH [12]. The absence of basic sites distinguishes it from many pyrazoles and rationalises the close parity of logP and logD values (Section 3.6).
| Property | Experimental | Predicted | Reference |
|---|---|---|---|
| Melting point / °C | 122–126 | 124 (DSC) | [7] |
| Boiling point / °C | — | 285 (est.) | [8] |
| Density / g cm⁻³ (20 °C) | 1.4–1.5 | 1.44 | [10] |
| logP (octanol/water) | — | 1.27 ± 0.40 | [3] |
| logS (25 °C) | — | –2.0 | [4] |
| pK_a (most acidic) | — | –0.9 | [12] |
| Decomposition onset / °C | — | 200 | [2] |
Data gaps highlighted (—) reflect the current absence of peer-reviewed measurements; predicted values are provided for completeness and risk assessment.